molecular formula C9H9FN2 B13215914 4-Fluoro-3-[(methylamino)methyl]benzonitrile

4-Fluoro-3-[(methylamino)methyl]benzonitrile

Cat. No.: B13215914
M. Wt: 164.18 g/mol
InChI Key: PEZWRRYMGLPFCJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride is a chemical compound with the CAS Registry Number 2758000-81-4 . Its molecular formula is C 9 H 10 ClFN 2 , and it has a molecular weight of 200.64 g/mol . The compound is an off-white to light-colored solid and is typically characterized by its benzonitrile core substituted with a fluoro group and a methylaminomethyl group at the 3- and 4- positions of the benzene ring, presented as a hydrochloride salt for stability . This substance is intended for research and development purposes only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Specific details regarding its physical properties, solubility, handling hazards, and exact research applications are not fully available in the searched records. Researchers are advised to consult the safety data sheet (MSDS) for safe handling and storage conditions.

Properties

IUPAC Name

4-fluoro-3-(methylaminomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWRRYMGLPFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(methylamino)methyl]benzonitrile typically involves the reaction of 4-fluorobenzonitrile with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(methylamino)methyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .

Scientific Research Applications

4-Fluoro-3-[(methylamino)methyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and protein interactions.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(methylamino)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural analogs of 4-Fluoro-3-[(methylamino)methyl]benzonitrile, highlighting differences in substituents, synthesis yields, and applications:

Compound Name Substituents/Modifications Molecular Weight Synthesis Yield Key Applications/Properties References
This compound 4-F, 3-(methylamino)methyl 178.19 g/mol 17–36% Kinase inhibition, intermediate in ALK inhibitors
4-(Dimethylamino)-3-fluorobenzonitrile 4-F, 3-(dimethylamino) 178.18 g/mol N/A Fluorescent probes, organic synthesis
4-Fluoro-2-(hydroxymethyl)benzonitrile 4-F, 2-(hydroxymethyl) 165.14 g/mol N/A Intermediate in anticancer drug synthesis
N-(3-Cyanophenyl)-N-methyl-1H-pyrazole-3-carboxamide 3-CN, pyrazole-carboxamide substituent 339.2 g/mol 26% CFTR potentiators, cystic fibrosis research
(R)-3-((3-Amino-4-fluorophenyl)(cyclopropylmethylamino)methyl)benzonitrile oxalate 3-CN, 4-F, cyclopropylmethylamino 384.38 g/mol N/A Neuropathic pain targets, high selectivity
4-Methoxy-2-(trifluoromethyl)benzonitrile 4-OCH₃, 2-CF₃ 201.15 g/mol N/A Agrochemical intermediates, electronic materials

Detailed Comparative Analysis

Physicochemical Properties
  • Fluorine substitution improves metabolic stability and lipophilicity. For example, 4-Fluoro-2-(hydroxymethyl)benzonitrile exhibits higher polarity due to the hydroxymethyl group, limiting blood-brain barrier penetration compared to the target compound .
  • The trifluoromethyl group in 4-Methoxy-2-(trifluoromethyl)benzonitrile increases electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution .
Therapeutic Potential
  • (R)-3-((3-Amino-4-fluorophenyl)(cyclopropylmethylamino)methyl)benzonitrile oxalate demonstrates enhanced selectivity for neuronal targets due to its cyclopropylmethylamino group, a feature absent in the target compound .

Biological Activity

4-Fluoro-3-[(methylamino)methyl]benzonitrile is a synthetic compound with the molecular formula C₉H₉FN₂ and a molecular weight of 164.18 g/mol. Its structure features a fluorine atom and a benzonitrile moiety, which are critical for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its interactions with various biological targets.

The presence of the nitrile group and the fluorine atom in this compound contributes to its unique chemical reactivity. It can undergo hydrolysis to form carboxylic acids or amides, and the methylamino group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in lipid metabolism and inflammatory responses. The compound's structural features suggest potential interactions with biological targets related to neurodegenerative disorders and cancer. Initial findings have shown that it may influence pathways associated with inflammation and cell proliferation.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. The data suggest that it may interact with enzymes critical for metabolic processes, providing insights into its mechanism of action. Further investigations are required to comprehensively map these interactions and assess their implications for drug development.

Case Studies

  • Neurodegenerative Disorders : Research indicates that compounds similar to this compound have shown promise in modulating pathways involved in neurodegeneration. For instance, studies on related compounds have demonstrated their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease.
  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For example, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
3-Fluoro-4-methylbenzonitrileC₈H₆FNLacks the methylamino group; used in similar contexts
4-Fluoro-3-(dimethylaminomethyl)benzonitrileC₁₀H₁₂FNContains dimethylamine; potentially more lipophilic
2-Fluoro-5-(methylaminomethyl)benzonitrileC₉H₁₀FNDifferent substitution pattern; varying biological activity

This table illustrates variations in functional groups that can significantly influence biological activities and chemical properties, highlighting the uniqueness of this compound.

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